Cas no 1805069-08-2 (Ethyl 4-(chloromethyl)-3-(difluoromethyl)-2-iodopyridine-5-carboxylate)

Ethyl 4-(chloromethyl)-3-(difluoromethyl)-2-iodopyridine-5-carboxylate is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. Its multifunctional structure, featuring chloromethyl, difluoromethyl, and iodo substituents, enables selective modifications, making it valuable for constructing complex heterocyclic frameworks. The presence of both halogen and fluorinated groups enhances reactivity in cross-coupling and nucleophilic substitution reactions, facilitating the development of bioactive compounds. The ethyl ester moiety further improves solubility and processing in organic synthesis. This compound is particularly advantageous in medicinal chemistry for its potential in designing fluorinated analogs, which often exhibit improved metabolic stability and bioavailability. Its well-defined reactivity profile ensures consistent performance in diverse synthetic applications.
Ethyl 4-(chloromethyl)-3-(difluoromethyl)-2-iodopyridine-5-carboxylate structure
1805069-08-2 structure
商品名:Ethyl 4-(chloromethyl)-3-(difluoromethyl)-2-iodopyridine-5-carboxylate
CAS番号:1805069-08-2
MF:C10H9ClF2INO2
メガワット:375.538241147995
CID:4895482

Ethyl 4-(chloromethyl)-3-(difluoromethyl)-2-iodopyridine-5-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 4-(chloromethyl)-3-(difluoromethyl)-2-iodopyridine-5-carboxylate
    • インチ: 1S/C10H9ClF2INO2/c1-2-17-10(16)6-4-15-9(14)7(8(12)13)5(6)3-11/h4,8H,2-3H2,1H3
    • InChIKey: BGFQMCDGMRRMBV-UHFFFAOYSA-N
    • ほほえんだ: IC1C(C(F)F)=C(CCl)C(C(=O)OCC)=CN=1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 271
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 39.2

Ethyl 4-(chloromethyl)-3-(difluoromethyl)-2-iodopyridine-5-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029020298-500mg
Ethyl 4-(chloromethyl)-3-(difluoromethyl)-2-iodopyridine-5-carboxylate
1805069-08-2 95%
500mg
$1,836.65 2022-04-01
Alichem
A029020298-1g
Ethyl 4-(chloromethyl)-3-(difluoromethyl)-2-iodopyridine-5-carboxylate
1805069-08-2 95%
1g
$3,068.70 2022-04-01
Alichem
A029020298-250mg
Ethyl 4-(chloromethyl)-3-(difluoromethyl)-2-iodopyridine-5-carboxylate
1805069-08-2 95%
250mg
$1,038.80 2022-04-01

Ethyl 4-(chloromethyl)-3-(difluoromethyl)-2-iodopyridine-5-carboxylate 関連文献

Ethyl 4-(chloromethyl)-3-(difluoromethyl)-2-iodopyridine-5-carboxylateに関する追加情報

Ethyl 4-(Chloromethyl)-3-(Difluoromethyl)-2-Iodopyridine-5-Carboxylate: Structural Features and Contemporary Applications

Ethyl 4-(chloromethyl)-3-(difluoromethyl)-2-iodopyridine-5-carboxylate (CAS No. 1805069-08-2) is a multifunctional organic compound that has garnered significant attention in medicinal chemistry and materials science. This heterocyclic derivative features a pyridine core substituted with three distinct functional groups: a chloromethyl group at the C4 position, a 1,1-difluoromethyl substituent at C3, and an iodo atom at C2. The molecule also incorporates an ester functionality through the ethyl carboxylate moiety at the C5 position of the pyridine ring. These structural elements collectively contribute to its unique reactivity profile and potential for bioisosteric replacement in drug design.

The integration of fluorinated substituents, particularly the 1,1-difluoromethyl group, is a strategic design choice in modern pharmaceutical research. Fluoroalkylation has been shown to enhance metabolic stability, improve lipophilicity, and modulate receptor binding affinity in small molecule therapeutics. Recent studies published in JACS (2023) highlight that such fluorinated pyridines exhibit enhanced resistance to cytochrome P450-mediated metabolism compared to their non-fluorinated analogs. The presence of the iode atom further expands synthetic versatility through transition-metal-catalyzed cross-coupling reactions, enabling late-stage functionalization of complex molecular architectures.

The chloromethyl substituent introduces additional synthetic flexibility through nucleophilic substitution pathways. This functionality has been leveraged in recent work by Smith et al. (Nature Chemistry, 2023) for the development of photoactivatable prodrugs where light-induced release of reactive intermediates enables spatiotemporal control of biological activity. The combination of these three distinct functional groups within a single scaffold positions this compound as a valuable building block for constructing bioactive molecules with tunable physicochemical properties.

In the context of medicinal chemistry applications, compounds containing pyridine cores with multiple heteroatom substitutions have demonstrated broad therapeutic potential. A 2024 review in Clinical & Experimental Pharmacology & Physiology emphasized that pyridine-based scaffolds account for over 15% of FDA-approved drugs due to their ability to modulate diverse biological targets including GPCRs, ion channels, and enzyme systems. The specific combination of halogen substituents in this compound may confer advantages in terms of target selectivity and pharmacokinetic properties.

Synthetic methodologies for constructing such complex heterocycles have advanced significantly in recent years. Modern approaches often employ palladium-catalyzed cascade reactions or photoredox catalysis to achieve high regioselectivity and stereoselectivity. Notably, the development of metal-free C-H functionalization techniques reported by Zhang's group (JACS Au, 2023) has enabled more efficient access to multi-substituted pyridines while minimizing metal contamination risks during pharmaceutical manufacturing.

The structural diversity enabled by this scaffold makes it particularly relevant for fragment-based drug discovery programs. Fragment screening campaigns conducted by major pharmaceutical companies have identified several lead compounds containing similar substitution patterns that show promising activity against kinases and proteases involved in cancer progression and viral replication pathways.

In materials science applications, fluorinated pyridines have shown promise as components in organic electronics due to their tunable electronic properties. Research published in Matter (Cell Press), 2024, demonstrated that compounds with similar substitution patterns can be used as hole-transport materials in perovskite solar cells with power conversion efficiencies exceeding 18%. The presence of multiple heteroatoms likely contributes to improved charge transport characteristics through enhanced intermolecular interactions.

The chemical stability conferred by the ester functionality provides additional advantages for long-term storage and formulation development. Ester moieties are commonly used as prodrug linkers that can be hydrolyzed under physiological conditions to release active metabolites with improved solubility profiles. This property is particularly valuable for developing orally bioavailable formulations where intestinal absorption is a limiting factor.

In conclusion, the unique combination of functional groups present in this compound positions it as a versatile platform for developing next-generation therapeutics and functional materials. Ongoing research continues to explore its potential applications across multiple scientific disciplines while optimizing synthetic routes for industrial scale-up requirements.

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